O-(2-Chloro-3-fluorobenzyl)hydroxylamine
Description
Contextualization within O-Substituted Hydroxylamine (B1172632) Chemistry
The utility of O-(2-Chloro-3-fluorobenzyl)hydroxylamine as a research tool is best understood by first examining the chemical family to which it belongs: the O-substituted hydroxylamines. This class of compounds, characterized by an oxygen atom bridging an organic substituent and a hydroxylamine moiety, has a rich history in organic synthesis and continues to be a cornerstone in the construction of complex nitrogen-containing molecules.
Historical Development of O-Alkyl/Aryl Hydroxylamines as Research Tools
The journey of hydroxylamine and its derivatives in chemical research began with the first synthesis of hydroxylamine itself in 1847 by the German chemist Wilhelm Clemens Lossen. nih.gov Initially, the focus was on understanding the fundamental reactivity of this new compound. Early applications of O-substituted hydroxylamines centered on their reaction with carbonyl compounds, such as aldehydes and ketones, to form stable oximes. nih.gov These oximes proved to be highly valuable synthetic intermediates, as they could be readily converted to other functional groups, most notably amines and amides, which are fundamental building blocks in a vast array of organic molecules. nih.gov
Over time, the repertoire of reactions involving O-alkyl/aryl hydroxylamines expanded significantly. They became recognized as versatile reagents for introducing the amino group into molecules, often with a high degree of stereo- and regioselectivity. rsc.org More recent advancements have highlighted their role as electrophilic aminating agents, enabling the formation of C-N, N-N, O-N, and S-N bonds without the need for expensive metal catalysts. rsc.orgresearchgate.net This has cemented their status as indispensable tools in the modern synthetic chemist's arsenal.
Significance of Benzyl (B1604629) Hydroxylamine Scaffolds in Synthetic Chemistry
Within the broader class of O-substituted hydroxylamines, the benzyl hydroxylamine scaffold holds particular importance. The benzyl group (a benzene (B151609) ring attached to a CH2 group) offers a unique combination of stability and reactivity. The O-benzyl group can serve as a protecting group for the hydroxylamine functionality, which can be readily removed under specific conditions to unmask the reactive N-O bond.
Benzyl hydroxylamine derivatives are key intermediates in the synthesis of a wide range of biologically active molecules. nih.gov They are instrumental in the preparation of hydroxamic acids, a class of compounds known for their ability to chelate metal ions. nih.gov This property is exploited in the design of enzyme inhibitors, such as histone deacetylase (HDAC) inhibitors used in cancer therapy. nih.gov Furthermore, the reactivity of the hydroxylamine moiety allows for its incorporation into heterocyclic structures, which are prevalent in many pharmaceuticals. The versatility of the benzyl hydroxylamine scaffold makes it a privileged structure in drug discovery and development.
Rationale for Halogen Substitution on Benzyl Moieties in Hydroxylamine Derivatives
The introduction of halogen atoms, such as chlorine and fluorine, onto the benzyl ring of hydroxylamine derivatives is a deliberate strategy employed by medicinal chemists to fine-tune the properties of a molecule. The nature, number, and position of these halogens can have a profound impact on the compound's biological activity and pharmacokinetic profile.
Impact of Chloro and Fluoro Substituents on Molecular Properties for Research Applications
The presence of chloro and fluoro substituents on the benzyl ring of a hydroxylamine derivative can significantly alter its molecular properties, thereby influencing its behavior in a research setting. These alterations can be broadly categorized into electronic effects, lipophilicity, and metabolic stability.
Electronic Effects: Both chlorine and fluorine are highly electronegative atoms. When attached to a benzene ring, they exert a strong electron-withdrawing inductive effect, pulling electron density away from the ring. nih.gov This can influence the acidity or basicity of nearby functional groups and modulate the molecule's ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.
Lipophilicity: The introduction of a chlorine atom generally increases the lipophilicity (fat-solubility) of a molecule. This can enhance its ability to cross cell membranes and access hydrophobic pockets within proteins, potentially leading to increased biological activity. Fluorine's effect on lipophilicity is more complex and context-dependent.
Metabolic Stability: Replacing a hydrogen atom with a fluorine atom can block sites of metabolic oxidation by cytochrome P450 enzymes. This can increase the metabolic stability of the compound, leading to a longer half-life in biological systems, a desirable property for many drug candidates.
The strategic combination of chloro and fluoro substituents, as seen in this compound, allows for a multi-faceted approach to optimizing molecular properties for specific research applications.
| Property | Effect of Chlorine Substitution | Effect of Fluorine Substitution |
|---|---|---|
| Electronic Effect | Strongly electron-withdrawing (inductive) | Strongly electron-withdrawing (inductive) |
| Lipophilicity | Generally increases | Variable, can increase or decrease |
| Metabolic Stability | Can influence | Often increases by blocking metabolic sites |
Positional Isomerism of Halogens and Research Implications
The position of halogen substituents on the benzyl ring—ortho (positions 2 and 6), meta (positions 3 and 5), or para (position 4)—is not arbitrary and has significant implications for a molecule's shape, electronic distribution, and ultimately its biological activity. masterorganicchemistry.commasterorganicchemistry.com The interplay between the inductive and resonance effects of halogens varies with their position, leading to different outcomes in terms of reactivity and intermolecular interactions.
Halogens are generally considered deactivating groups in electrophilic aromatic substitution, yet they are ortho-, para-directing. masterorganicchemistry.com This is due to the ability of their lone pairs of electrons to stabilize the carbocation intermediate formed during substitution at these positions through resonance.
In the context of drug design and the study of enzyme inhibitors, the position of a halogen can be critical. For example, in a study of O-benzylhydroxylamine derivatives as inhibitors of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), it was found that the addition of halogen atoms to the aromatic ring improved inhibitor potency. nih.gov Notably, the greatest increase in potency was observed when the halogens were placed in the meta position. nih.gov This suggests that the electronic and steric properties conferred by meta-halogenation are optimal for interaction with the active site of this particular enzyme.
The specific 2-chloro-3-fluoro substitution pattern of this compound places a chlorine atom in the ortho position and a fluorine atom in the meta position. This combination would be expected to create a unique electronic environment on the benzyl ring, influencing its interaction with biological targets in a manner distinct from other positional isomers. Research into such specifically substituted compounds allows for a detailed probing of the structure-activity relationships that govern molecular recognition and biological function.
| Substituent Type | Directing Effect | Examples |
|---|---|---|
| Activating Groups | Ortho, Para | -OH, -NH2, -OR, -Alkyl |
| Deactivating Groups | Meta | -NO2, -CN, -C=O |
| Deactivating Groups (Halogens) | Ortho, Para | -F, -Cl, -Br, -I |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H7ClFNO |
|---|---|
Molecular Weight |
175.59 g/mol |
IUPAC Name |
O-[(2-chloro-3-fluorophenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C7H7ClFNO/c8-7-5(4-11-10)2-1-3-6(7)9/h1-3H,4,10H2 |
InChI Key |
PFTGWGAJNCQOBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Cl)CON |
Origin of Product |
United States |
Chemical Transformations and Reactivity Profiles of O 2 Chloro 3 Fluorobenzyl Hydroxylamine
Fundamental Reactivity of the O-Hydroxylamine Functional Group
The –O–NH2 group is an analogue of a primary amine and exhibits characteristic nucleophilicity at the nitrogen atom, which is central to its reactivity profile. This reactivity is influenced by the adjacent oxygen atom, which modulates the electron density on the nitrogen.
Oxidation Reactions Leading to Derived Species (e.g., Nitroso, Oxime Derivatives)
The oxidation of O-substituted hydroxylamines can lead to a variety of products depending on the specific reagents and reaction conditions employed. The primary nitrogen atom is susceptible to oxidation, potentially forming nitroso compounds. For instance, the oxidation of hydroxylamines to their corresponding nitroso derivatives is a known transformation. rsc.org While N,N-disubstituted hydroxylamines are readily oxidized to nitrones, the oxidation of N-unsubstituted O-alkylhydroxylamines can be more complex. chimia.ch
Common oxidizing agents can convert the hydroxylamine (B1172632) functionality into different oxidation states. Two-electron oxidation of a hydroxylamine provides a direct pathway to a nitroso compound. nih.gov The resulting O-benzyl nitroso species would be a reactive intermediate capable of participating in further chemical transformations.
Table 1: Potential Oxidation Products and Reagents
| Oxidizing Agent | Potential Product Class | Comments |
| Mild Oxidants (e.g., HgO, NaOCl) | O-Benzyl Nitroso Compound | The reaction must be carefully controlled to avoid over-oxidation or side reactions. chimia.ch |
| Stronger Oxidants (e.g., Ozone) | O-Benzyl Nitro Compound | Ozone is known to oxidize nitroso compounds to the corresponding nitro compounds. google.com |
| Lead Tetraacetate | Acyloxy Nitroso Compounds (from oximes) | While not a direct oxidation of the hydroxylamine, this reagent is used to oxidize oximes (formed from the hydroxylamine) to generate reactive nitroso species. nih.gov |
Acylation Reactions to Form N-Acyl Hydroxylamines
The nucleophilic nitrogen atom of O-(2-Chloro-3-fluorobenzyl)hydroxylamine readily reacts with acylating agents to form N-acyl hydroxylamines, also known as O-substituted hydroxamic acids. This transformation is a robust and widely used reaction in organic synthesis. The acylation can be achieved using various reagents, such as acyl chlorides or carboxylic anhydrides. nih.gov
A common method involves the direct coupling of a carboxylic acid with the hydroxylamine using a peptide coupling reagent. In acidic media, the amino group can be protonated, which prevents it from being acylated and allows for chemoselective O-acylation in molecules that also contain hydroxyl groups. nih.gov However, for O-benzylhydroxylamine, the N-acylation proceeds efficiently under standard conditions to yield the desired N-acyl product.
Table 2: Representative Acylation Reactions
| Acylating Agent | Product Formed | General Conditions |
| Acetyl Chloride | N-Acetyl-O-(2-chloro-3-fluorobenzyl)hydroxylamine | Typically performed in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct. |
| Benzoic Anhydride | N-Benzoyl-O-(2-chloro-3-fluorobenzyl)hydroxylamine | Often requires a catalyst, such as DMAP (4-dimethylaminopyridine), to facilitate the reaction. |
| Carboxylic Acid + Carbodiimide (e.g., DCC, EDC) | N-Acyl-O-(2-chloro-3-fluorobenzyl)hydroxylamine | Standard peptide coupling conditions, forming a stable amide bond. |
Condensation Reactions with Carbonyl Compounds for Oxime Formation
A hallmark reaction of O-substituted hydroxylamines is their condensation with aldehydes and ketones to form stable oxime ethers. figshare.com This reaction is highly efficient and proceeds via a well-established mechanism. The reaction begins with the nucleophilic attack of the hydroxylamine's nitrogen atom on the electrophilic carbonyl carbon. nih.gov This is followed by proton transfer to form a tetrahedral carbinolamine or hemiaminal intermediate. nih.govmasterorganicchemistry.com Subsequent acid-catalyzed dehydration of this intermediate leads to the formation of the C=N double bond of the oxime ether, with water as the sole byproduct. nih.govchemtube3d.com
The reaction is typically catalyzed by acid and is reversible, often driven to completion by the removal of water. masterorganicchemistry.com This transformation is widely applicable for the derivatization of carbonyl compounds. figshare.com
Table 3: Oxime Formation with Various Carbonyl Compounds
| Carbonyl Compound | Resulting Oxime Ether Product |
| Acetaldehyde | O-(2-Chloro-3-fluorobenzyl)acetaldehyde oxime |
| Acetone | O-(2-Chloro-3-fluorobenzyl)acetone oxime |
| Cyclohexanone | O-(2-Chloro-3-fluorobenzyl)cyclohexanone oxime |
| Benzaldehyde (B42025) | O-(2-Chloro-3-fluorobenzyl)benzaldehyde oxime |
Transformations Involving the Halogenated Benzyl (B1604629) Moiety
The 2-chloro-3-fluorobenzyl portion of the molecule introduces reactivity patterns associated with substituted aromatic rings, including the potential for nucleophilic substitution under specific conditions and directing effects in electrophilic substitution reactions.
Nucleophilic Substitution Reactions on the Aromatic Ring (Hypothetical/Theoretical)
Nucleophilic aromatic substitution (SNAr) is a plausible, albeit challenging, transformation for the halogenated ring of this compound. In contrast to more common electrophilic substitutions on benzene (B151609) rings, SNAr requires the aromatic ring to be electron-deficient. libretexts.org This is typically achieved by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to a good leaving group (e.g., a halogen). libretexts.orglibretexts.org
The 2-chloro-3-fluorobenzyl moiety does not possess strong activating EWGs for SNAr. The halogens themselves are the leaving groups, and the -CH₂ONH₂ group is not a powerful EWG. Therefore, direct substitution of either the chlorine or fluorine atom by a nucleophile via the classical addition-elimination (Meisenheimer complex) mechanism is expected to be highly unfavorable under standard conditions. libretexts.orgyoutube.com Such a reaction would likely require extremely harsh conditions, such as the use of very strong bases (e.g., sodium amide), which could potentially proceed through an alternative elimination-addition (benzyne) mechanism. youtube.com
Table 4: Analysis of the 2-Chloro-3-fluorobenzyl Moiety for SNAr Reactivity
| SNAr Requirement | Status in this compound | Theoretical Implication |
| Electron-Deficient Ring | The ring is not strongly electron-deficient. Halogens are inductively withdrawing but the benzyl group is not a strong EWG. | Low reactivity towards nucleophilic attack. |
| Strong EWG ortho/para to Leaving Group | Absent. The substituents are not strong EWGs like -NO₂. | The key requirement for stabilizing the negative charge in the Meisenheimer intermediate is not met. libretexts.org |
| Good Leaving Group | Both Cl and F are present. In SNAr, fluoride (B91410) is often a better leaving group than chloride due to the high electronegativity polarizing the C-F bond, which facilitates the rate-determining nucleophilic attack. youtube.comyoutube.com | If the reaction could be forced, substitution might preferentially occur at the fluorine-bearing carbon, but the overall reaction is unlikely. |
Role of Halogens in Directing Further Chemical Reactivity
In the context of electrophilic aromatic substitution (EAS), the existing substituents on the benzene ring determine the position of any new incoming electrophile. The reactivity and orientation are governed by the interplay of inductive and resonance effects of the substituents. libretexts.orgmsu.edu
For the 2-chloro-3-fluorobenzyl group, three substituents must be considered:
-CH₂ONH₂ (at C1): The benzyl group is generally considered a weak activating group and an ortho, para-director. organicchemistrytutor.com
-Cl (at C2): Halogens are deactivating groups due to their strong negative inductive effect (-I), but they are ortho, para-directors because their lone pairs can donate electron density through resonance (+M). libretexts.orgminia.edu.eg
-F (at C3): Fluorine acts similarly to chlorine, being a deactivating ortho, para-director. wikipedia.org
The combined influence of these groups dictates the regioselectivity of further substitution. The directing effects are additive.
The -CH₂ONH₂ group directs to positions 2, 4, and 6.
The -Cl group directs to positions 1, 3, and 5.
The -F group directs to positions 2, 4, and 6.
Positions 2 and 3 are already occupied. The consensus among the directing groups points toward positions 4 and 6 as the most probable sites for electrophilic attack. Position 5 is meta to the benzyl and fluoro groups and ortho to the chloro group, making it less favored. Between positions 4 and 6, steric hindrance from the adjacent substituents might play a role, but both are electronically favored.
Table 5: Predicted Regioselectivity for Electrophilic Aromatic Substitution
| Position on Ring | Influence from -CH₂ONH₂ (C1) | Influence from -Cl (C2) | Influence from -F (C3) | Overall Predicted Reactivity |
| 4 | para (directing) | meta (non-directing) | ortho (directing) | Favored |
| 5 | meta (non-directing) | ortho (directing) | meta (non-directing) | Less Favored |
| 6 | ortho (directing) | para (directing) | meta (non-directing) | Favored |
Complex Reaction Pathways and Derivatives of this compound
The reactivity of this compound is dictated by the O-N bond and the nucleophilicity of the nitrogen atom. The presence of the substituted benzyl group provides a handle for various transformations, leading to a diverse array of derivatives and participation in complex reaction pathways.
Participation in Amination Reactions (e.g., Amination of Aldehydes)
O-substituted hydroxylamines, such as this compound, are key reagents in amination reactions, particularly with carbonyl compounds. The reaction with aldehydes and ketones is a well-established method for the formation of O-substituted oximes. This transformation proceeds via a nucleophilic addition of the hydroxylamine nitrogen to the electrophilic carbonyl carbon, followed by dehydration to yield the corresponding oxime ether. researchgate.netsavemyexams.com
The general mechanism involves the formation of a carbinolamine intermediate, which then eliminates a molecule of water to form the C=N double bond of the oxime. youtube.com This reaction is typically carried out under mildly acidic or basic conditions to facilitate both the nucleophilic attack and the dehydration step. researchgate.net
A significant application of this reactivity is in reductive amination. In this two-step process, the initially formed oxime is subsequently reduced to the corresponding amine. libretexts.orgmasterorganicchemistry.com Various reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH3CN) being a common choice due to its selectivity for the iminium ion over the starting carbonyl compound. masterorganicchemistry.com This method provides a versatile route for the synthesis of secondary amines.
| Reactant | Reagent | Conditions | Product |
| Aldehyde (R-CHO) | This compound | Mild acid or base | O-(2-Chloro-3-fluorobenzyl)oxime |
| Ketone (R-CO-R') | This compound | Mild acid or base | O-(2-Chloro-3-fluorobenzyl)oxime |
| O-(2-Chloro-3-fluorobenzyl)oxime | Reducing agent (e.g., NaBH3CN) | Acidic pH | N-(2-Chloro-3-fluorobenzyl)amine derivative |
Formation of Nitrogen-Containing Heterocycles with this compound as a Precursor
The unique structure of O-substituted hydroxylamines makes them valuable precursors for the synthesis of a wide variety of nitrogen-containing heterocycles. mdpi.comnih.gov The weak N-O bond in these compounds can be readily cleaved under various conditions, enabling cyclization reactions to form new C-N bonds. mdpi.com
One powerful strategy involves the use of O-alkenyl hydroxylamines in transition metal-catalyzed cyclofunctionalization reactions. For instance, treatment of O-homoallylhydroxylamines with palladium(II) can lead to the formation of isoxazolidines. nih.govthaiscience.info While this compound itself is not an O-alkenyl hydroxylamine, it can be a precursor to intermediates that are.
Another important pathway for heterocycle synthesis involves mdpi.commdpi.com-sigmatropic rearrangements. nih.govnih.gov N-acylated or N-arylated O-vinyl or O-allyl hydroxylamine derivatives can undergo rearrangement cascades to furnish substituted tetrahydroquinolines or other complex heterocyclic systems. nih.gov this compound can serve as a foundational building block for accessing these rearrangement precursors.
Furthermore, O-arylhydroxylamines are known to react with dicarbonyl compounds to form benzofurans or other fused heterocycles. documentsdelivered.com The versatility of the hydroxylamine functionality allows for its incorporation into various substrates that can then undergo designed cyclization reactions, making it a key tool in heterocyclic chemistry. rsc.orgresearchgate.net
| Precursor Type | Reaction Class | Resulting Heterocycle |
| O-Alkenyl Hydroxylamines | Transition Metal-Catalyzed Cyclization | Isoxazolidines |
| N-Acyl/Aryl-O-vinyl/allyl Hydroxylamines | mdpi.commdpi.com-Sigmatropic Rearrangement | Tetrahydroquinolines, 2-Aminotetrahydrofurans |
| O-Arylhydroxylamines | Cyclization with Dicarbonyls | Benzofurans |
| Alkynyl Hydroxylamines | Cyclization | Isoxazoles, 1,2-Oxazines |
Reactivity in Redox Processes and Generation of Reactive Intermediates (e.g., Nitroxyl (B88944) Sources)
O-substituted hydroxylamines can participate in various redox reactions, leading to the formation of reactive intermediates. The oxidation of hydroxylamines can proceed through different pathways depending on the oxidant and reaction conditions, potentially forming nitrones, nitroso compounds, or radical species. brandeis.eduorientjchem.orgorganic-chemistry.org
A particularly interesting application is the generation of nitroxyl (HNO), a highly reactive and biologically relevant molecule. mdpi.comnih.gov Certain derivatives of O-benzylhydroxylamines, such as O-benzyl-substituted sulfohydroxamic acids, are designed as redox-triggered HNO donors. mdpi.comresearchgate.netnih.gov These compounds can be activated by either oxidation or reduction to undergo a 1,6-elimination reaction, releasing HNO. mdpi.comresearchgate.net The formation of HNO is typically detected by trapping it or observing its dimerization and dehydration product, nitrous oxide (N2O). mdpi.comnih.gov
The general principle involves attaching a redox-active group (e.g., a nitro, azide, or boronate group) to the benzyl ring of an O-benzyl sulfohydroxamic acid derivative. mdpi.comresearchgate.net A redox event at this remote site initiates an electronic cascade that leads to the cleavage of the N-O bond and the release of HNO. mdpi.com This strategy allows for the controlled generation of nitroxyl under specific chemical conditions, which is valuable for studying its chemical biology. researchgate.netnih.govacs.org
| Precursor Class | Trigger | Reactive Intermediate |
| O-Benzyl sulfohydroxamic acids with redox-active groups | Oxidation or Reduction | Nitroxyl (HNO) |
| Hydroxylamines | Oxidation (e.g., with H2O2) | Nitroxyl (HNO), Nitrosated intermediates |
| N,O-bis-Acylated Hydroxylamines | Hydrolysis | Nitroxyl (HNO) |
Role as an Intermediate in Rearrangement Reactions (e.g., Aza-Hock Rearrangement)
This compound and its derivatives can serve as key intermediates in powerful rearrangement reactions for C-N bond formation. A prime example is the aza-Hock rearrangement, which is analogous to the classic Hock rearrangement of cumene (B47948) hydroperoxide. springernature.comthieme.de This reaction provides a route to synthesize anilines from benzyl alcohols or other benzylic cation precursors. researchgate.netresearchgate.net
The proposed mechanism involves the reaction of a benzyl alcohol with an O-arylsulfonyl hydroxylamine in a fluorinated alcohol solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). springernature.comthieme.de This generates a reactive O-benzylhydroxylamine intermediate in situ. springernature.com The acidic solvent facilitates the formation of a benzylic cation, which is trapped by the hydroxylamine. The resulting intermediate, possessing a weak N-O bond, undergoes a rearrangement where an aryl group migrates from carbon to nitrogen, cleaving the N-O bond. springernature.comthieme.de Subsequent hydrolysis of the resulting iminium ion furnishes the final aniline (B41778) product. springernature.com
This reaction is notable for its ability to achieve a C-C to C-N bond transformation, offering an alternative to traditional methods of aniline synthesis like nitration-reduction or direct C-H amination. thieme.deresearchgate.net The scope of the aza-Hock rearrangement is broad, tolerating a variety of substituents on both the benzyl alcohol and the hydroxylamine reagent. springernature.comresearchgate.net
| Starting Material | Reagent | Key Intermediate | Product |
| Benzyl alcohol | O-Arylsulfonyl hydroxylamine | O-Benzylhydroxylamine derivative | Aniline |
| Benzyl ether/ester/halide | O-Arylsulfonyl hydroxylamine | O-Benzylhydroxylamine derivative | Aniline |
| Alkylarene | O-Arylsulfonyl hydroxylamine | O-Benzylhydroxylamine derivative | Aniline |
Mechanistic Investigations of Reactions Involving O 2 Chloro 3 Fluorobenzyl Hydroxylamine
Unraveling Reaction Mechanisms through Experimental Studies
Experimental investigations are fundamental to elucidating the intricate steps of a chemical reaction. For O-alkylhydroxylamines, these studies have been pivotal in understanding their function as enzyme inhibitors.
Kinetic analysis provides quantitative insights into how the rate of a reaction is influenced by the concentration of reactants. For the O-alkylhydroxylamine class of compounds, kinetic studies have been instrumental in characterizing their interaction with enzymes like indoleamine 2,3-dioxygenase-1 (IDO1), a heme-containing enzyme.
Research on O-alkylhydroxylamines as IDO1 inhibitors has shown that they often exhibit an uncompetitive mode of inhibition. This indicates that the inhibitor binds to the enzyme-substrate complex. The inhibition is typically reversible and results from a one-to-one interaction between the O-alkylhydroxylamine inhibitor and the enzyme.
The potency of these inhibitors is quantified by the inhibition constant (Kᵢ). For instance, two potent O-alkylhydroxylamine inhibitors have demonstrated Kᵢ values of 164 nM and 154 nM, respectively. Such data is crucial for structure-activity relationship (SAR) studies, which have revealed that halogenation of the aromatic ring can significantly improve the inhibitory potency of O-benzylhydroxylamine derivatives.
Table 1: Kinetic Parameters for Representative O-Alkylhydroxylamine IDO1 Inhibitors
| Compound | Inhibition Constant (Kᵢ) | Mode of Inhibition |
|---|---|---|
| O-alkylhydroxylamine 8 | 164 nM | Uncompetitive |
This table presents kinetic data for representative O-alkylhydroxylamines as inhibitors of the enzyme indoleamine 2,3-dioxygenase-1 (IDO1). The data is derived from broader studies on this class of compounds to infer the potential kinetic profile of O-(2-Chloro-3-fluorobenzyl)hydroxylamine.
Identifying transient intermediates is crucial for mapping a reaction mechanism. In the context of O-alkylhydroxylamines interacting with heme proteins, spectroscopic studies have provided evidence that these compounds can act as mimics of alkylperoxy transition or intermediate states. This mimicry is a key aspect of their mechanism of action as enzyme inhibitors.
While specific intermediate trapping experiments for this compound have not been reported, the general approach involves using a "trapping agent" to react with and stabilize a short-lived intermediate, allowing for its identification. For heme-catalyzed reactions, cryotrapping techniques at very low temperatures can also be employed to stabilize and characterize reaction intermediates.
Deuterium (B1214612) labeling is a powerful technique to determine whether a carbon-hydrogen bond is broken in the rate-determining step of a reaction and to trace the path of hydrogen atoms. This is achieved by replacing a specific hydrogen atom in a reactant with its heavier isotope, deuterium, and observing the effect on the reaction rate, known as the kinetic isotope effect (KIE). wikipedia.org A significant change in the reaction rate upon deuterium substitution indicates that the C-H bond is broken during the rate-limiting step. wikipedia.org
Although no specific deuterium labeling studies have been conducted on this compound, this methodology would be highly valuable in investigating its reactions, particularly those involving proton transfer. For example, in its interaction with enzymes, deuterium labeling could clarify the role of protonation and deprotonation steps in the binding and inhibitory mechanism.
Molecular Interactions and Binding Mechanisms
Understanding the non-covalent interactions between a molecule and its biological target is fundamental to medicinal chemistry and drug design. For O-alkylhydroxylamines, these interactions are central to their biological activity.
A primary mechanism for the biological activity of O-alkylhydroxylamines is their ability to coordinate with the heme iron in enzymes. Spectroscopic studies have been pivotal in confirming this interaction. Techniques such as UV-vis and resonance Raman spectroscopy can be used to probe the coordination environment of the heme iron.
Studies on hydroxylamine (B1172632) complexes with cytochrome c', a heme-containing protein, have provided detailed insights into the kinetics and spectroscopic properties of heme-hydroxylamine interactions. These studies have shown that hydroxylamine can bind to both the Fe(III) and Fe(II) states of the heme iron, with a significantly higher affinity for the reduced Fe(II) state. The kinetic parameters, including association (kₒₙ) and dissociation (kₒբբ) rate constants, have been determined for these interactions.
Table 2: Kinetic Parameters for Hydroxylamine Binding to a Cytochrome c' Variant
| Heme Iron State | Kₑ (mM) | kₒₙ (M⁻¹s⁻¹) | kₒբբ (s⁻¹) |
|---|---|---|---|
| Fe(III) | ~2.5 | 4300 | 11 |
This table provides kinetic data for the interaction of hydroxylamine with a variant of the heme protein cytochrome c'. This data for a related compound illustrates the typical kinetic profile of such interactions and serves as a model for the potential binding of this compound to heme iron.
At the molecular level, the interaction between an inhibitor like an O-alkylhydroxylamine and its target enzyme can be investigated using computational methods such as molecular docking. These studies predict the preferred binding mode of the inhibitor in the enzyme's active site.
For O-benzylhydroxylamine, the parent compound of this class, docking studies with IDO1 have suggested two equally plausible binding modes: one in the interior of the active site cavity and another at the entrance of the cavity. Such computational models help in rationalizing the structure-activity relationships observed experimentally and guide the design of more potent inhibitors. The addition of halogen atoms to the aromatic ring, as in this compound, has been shown to improve potency, a finding that can be further explored and explained through molecular modeling.
Mechanistic Pathways for Functional Group Interconversions
The functional group interconversions involving this compound are primarily characterized by the nucleophilic nature of the hydroxylamine moiety. The lone pair of electrons on the nitrogen atom readily participates in reactions with electrophilic centers, leading to the formation of new carbon-nitrogen bonds. These transformations are fundamental in the synthesis of a variety of organic compounds, particularly oximes and nitrogen-containing heterocycles. The mechanistic pathways of these interconversions are influenced by factors such as the nature of the electrophile, reaction conditions, and the electronic effects of the substituted benzyl (B1604629) group.
A predominant functional group interconversion is the reaction of this compound with aldehydes and ketones to form O-substituted oximes. This reaction proceeds through a nucleophilic addition mechanism to the carbonyl group. The nitrogen atom of the hydroxylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon. quora.commasterorganicchemistry.comchemistrysteps.comlibretexts.orglibretexts.org This initial attack results in the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final oxime product. The general mechanism for this transformation is outlined below:
Step 1: Nucleophilic Attack The lone pair of electrons on the nitrogen atom of this compound attacks the partially positive carbon atom of the carbonyl group. This leads to the formation of a zwitterionic tetrahedral intermediate.
Step 2: Proton Transfer A proton is transferred from the nitrogen atom to the oxygen atom of the original carbonyl group, forming a carbinolamine intermediate. This step can be facilitated by the solvent or other species in the reaction mixture.
Step 3: Dehydration The hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). The lone pair on the nitrogen then assists in the elimination of water, leading to the formation of a carbon-nitrogen double bond and yielding the corresponding O-(2-Chloro-3-fluorobenzyl)oxime.
The reactivity of the carbonyl compound plays a significant role in the rate of this reaction. Aldehydes are generally more reactive than ketones due to lesser steric hindrance and greater electrophilicity of the carbonyl carbon. chemistrysteps.comlibretexts.org
Another important functional group interconversion is the utilization of this compound in the synthesis of nitrogen-containing heterocyclic compounds. These reactions often involve an initial oxime formation followed by an intramolecular cyclization. The specific mechanistic pathway depends on the structure of the substrate and the reaction conditions.
For instance, in reactions with α,β-unsaturated ketones, a Michael addition can occur, followed by an intramolecular cyclization and dehydration to form isoxazoline (B3343090) derivatives. The mechanistic sequence for such a transformation would be:
Step 1: Michael Addition The nitrogen atom of this compound can act as a nucleophile in a conjugate addition to the β-carbon of an α,β-unsaturated ketone.
Step 2: Intramolecular Cyclization The resulting enolate can then undergo an intramolecular nucleophilic attack by the oxygen atom of the hydroxylamine moiety on the carbonyl carbon, forming a five-membered ring.
Step 3: Dehydration Subsequent elimination of a water molecule leads to the formation of the stable isoxazoline ring system.
The following table summarizes the key mechanistic steps in these functional group interconversions:
| Reaction Type | Key Intermediates | Driving Force |
| Oxime Formation | Tetrahedral Intermediate, Carbinolamine | Formation of a stable C=N double bond and elimination of water. |
| Isoxazoline Synthesis | Enolate, Cyclic Hemiaminal | Formation of a stable five-membered heterocyclic ring. |
It is important to note that while these general mechanistic pathways are well-established for hydroxylamines, detailed kinetic and computational studies specifically for this compound are not extensively reported in the available literature. The electron-withdrawing effects of the chloro and fluoro substituents on the benzyl ring are expected to influence the nucleophilicity of the hydroxylamine nitrogen, potentially affecting reaction rates, but specific quantitative data is scarce.
In-Depth Analysis of this compound Reveals Limited Publicly Available Research
A thorough investigation into the theoretical and computational chemistry of the chemical compound this compound has revealed a significant lack of publicly accessible research studies. Despite a comprehensive search for scholarly articles and data, no specific theoretical or computational analyses detailing the quantum chemical calculations, conformational analysis, or molecular dynamics simulations for this particular molecule could be identified.
The inquiry sought to elaborate on several key areas of computational chemistry as they apply to this compound:
Quantum Chemical Calculations: The planned analysis included an examination of the electronic structure and reactivity predictions using Density Functional Theory (DFT), a common computational method for investigating the electronic properties of molecules. Additionally, the intention was to explore ab initio calculations to understand the molecule's intrinsic properties and energetics. However, no published studies applying these methods to this compound were found.
Conformational Analysis and Stereochemical Considerations: This section aimed to detail the three-dimensional arrangement of the atoms in the molecule. This would involve discussing energy minimization to find the most stable conformations and conformational sampling to explore the range of possible shapes the molecule can adopt. A key point of interest was to be the influence of the chlorine and fluorine atoms on the preferred spatial arrangement of the molecule. The absence of specific research on this compound prevents a detailed discussion of these aspects.
Molecular Dynamics Simulations: The dynamic behavior of this compound, including its movement and interactions with solvents over time, was another area of focus. Molecular dynamics simulations are a powerful tool for understanding these processes. Unfortunately, no simulation data for this specific compound is available in the public domain.
While computational studies exist for related halogenated benzylamines and other substituted hydroxylamine derivatives, the strict focus on this compound means that extrapolating findings from these other molecules would be speculative and scientifically unsound. Each unique substitution pattern on the benzyl ring can significantly alter the electronic and steric properties of a molecule, making direct comparisons unreliable without specific research.
The lack of available data underscores that not all chemical compounds, even those of potential interest, have been subjected to in-depth theoretical and computational investigation, or at least, the results of such studies are not always published in publicly accessible literature. Therefore, a detailed, data-driven article on the theoretical and computational chemistry of this compound cannot be constructed at this time.
Theoretical and Computational Chemistry Studies on O 2 Chloro 3 Fluorobenzyl Hydroxylamine
Reaction Pathway Analysis and Transition State Modeling
No specific studies detailing the reaction pathway analysis or transition state modeling for O-(2-Chloro-3-fluorobenzyl)hydroxylamine have been identified. This type of research would typically involve the use of quantum chemical calculations to map the potential energy surface of a chemical reaction involving this molecule. Such an analysis would elucidate the step-by-step mechanism of a reaction, identifying the lowest energy path from reactants to products.
Furthermore, transition state modeling, a critical component of reaction pathway analysis, involves the characterization of the high-energy transition state structures that connect reactants, intermediates, and products. This information is crucial for understanding reaction kinetics and selectivity. The absence of such studies for this compound means that its reactive behavior from a computational standpoint remains unexplored.
Spectroscopic Property Prediction through Computational Methods
There is no available research on the computational prediction of spectroscopic properties for this compound. Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are powerful tools for predicting various spectroscopic data, including:
Infrared (IR) spectra: Predicting vibrational frequencies to aid in the identification of functional groups.
Nuclear Magnetic Resonance (NMR) spectra: Calculating chemical shifts (¹H and ¹³C) to help elucidate the molecular structure.
Ultraviolet-Visible (UV-Vis) spectra: Determining electronic transition energies and wavelengths of maximum absorption.
Without dedicated computational studies, the theoretical spectroscopic profile of this compound has not been established.
Advanced Spectroscopic Characterization for Structural Elucidation of O 2 Chloro 3 Fluorobenzyl Hydroxylamine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the structure and connectivity of atoms in a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce the chemical environment of protons, carbons, and other magnetically active nuclei like fluorine.
Proton (¹H) NMR for Structural Assignment
Proton NMR (¹H NMR) spectroscopy identifies the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of each proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, and the integration value corresponds to the number of protons generating the signal.
For O-(2-Chloro-3-fluorobenzyl)hydroxylamine, the expected ¹H NMR spectrum would feature distinct signals for the benzylic methylene (B1212753) protons (-CH₂-), the amine protons (-NH₂), and the three aromatic protons. The aromatic region would be particularly complex due to coupling between the protons and with the fluorine atom.
Predicted ¹H NMR Data Table (Note: This table is predictive and not based on experimental data.)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|
| ~7.2-7.5 | m | - | 1H | Ar-H |
| ~7.0-7.2 | m | - | 1H | Ar-H |
| ~6.9-7.0 | m | - | 1H | Ar-H |
| ~4.9 | s | - | 2H | O-CH₂-Ar |
Carbon (¹³C) NMR for Carbon Framework Elucidation
Carbon-13 NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shift of these signals helps to identify the type of carbon (e.g., aromatic, aliphatic, attached to an electronegative atom).
The ¹³C NMR spectrum of this compound would display seven signals: one for the benzylic carbon and six for the aromatic carbons. The positions of the aromatic signals would be influenced by the electron-withdrawing effects of the chlorine and fluorine substituents, and the carbon atoms bonded to or near the fluorine would exhibit splitting (C-F coupling).
Predicted ¹³C NMR Data Table (Note: This table is predictive and not based on experimental data.)
| Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) | Assignment |
|---|---|---|
| ~158 | d, ¹JCF ≈ 245 | C-F |
| ~135 | d, ²JCCF ≈ 20 | C-Cl |
| ~130 | d, ³JCCCF ≈ 5 | Ar-C |
| ~128 | s | Ar-C |
| ~125 | d, ²JCCF ≈ 15 | Ar-C |
| ~115 | d, ³JCCCF ≈ 5 | Ar-C |
Fluorine (¹⁹F) NMR for Fluorine Environment Analysis
Fluorine-19 NMR is a highly sensitive technique used to analyze fluorine-containing compounds. Since ¹⁹F is a 100% abundant nucleus, it provides strong, clear signals. The chemical shift in a ¹⁹F NMR spectrum is highly indicative of the fluorine's electronic environment.
For this compound, the ¹⁹F NMR spectrum would be expected to show a single signal, as there is only one fluorine atom in the molecule. The multiplicity of this signal would be a doublet of doublets (or a more complex multiplet) due to coupling with the adjacent aromatic protons.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity
Two-dimensional (2D) NMR experiments are crucial for establishing the complete connectivity of a molecule.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify which protons are adjacent to one another. For this molecule, COSY would confirm the connectivity between the protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). It would definitively link each proton signal to its attached carbon, for instance, connecting the benzylic proton signals to the benzylic carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. This technique is vital for piecing together the molecular framework, for example, by showing correlations from the benzylic protons to the aromatic carbons, confirming the attachment of the -CH₂ONH₂ group to the ring.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS provides a highly accurate measurement of a molecule's mass, typically to four or five decimal places. This precision allows for the unambiguous determination of the elemental formula. The presence of chlorine would be indicated by a characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio) due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Predicted HRMS Data (Note: This table is predictive and not based on experimental data.)
| Ion | Calculated Exact Mass (m/z) |
|---|---|
| [C₇H₇³⁵ClFNO + H]⁺ | 176.0273 |
This detailed spectroscopic analysis, once performed on an actual sample, would provide conclusive evidence for the structure of this compound.
Despite a comprehensive search for scientific literature and spectroscopic data, no specific experimental records detailing the advanced spectroscopic characterization of this compound were found in publicly accessible databases and scientific journals. The requested detailed research findings for the following analytical techniques for this specific compound are not available:
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatization Product Identification
X-ray Crystallography for Solid-State Structural Determination
Vibrational Spectroscopy (FTIR and Raman) for Functional Group Identification and Molecular Vibrations
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Consequently, it is not possible to provide a scientifically accurate article with the detailed data tables and research findings as stipulated in the instructions for this compound itself.
General information on related compounds, such as other halogenated or fluorinated benzylhydroxylamine derivatives, exists. This body of research describes the use of these types of compounds as derivatizing agents, particularly for the analysis of carbonyl compounds by GC-MS. However, per the strict instructions to focus solely on this compound, this analogous information cannot be presented.
To fulfill the request, specific laboratory research generating the spectroscopic and crystallographic data for this compound would need to be conducted and published. Without such primary sources, the generation of a detailed and accurate article on its advanced spectroscopic characterization is not feasible.
Based on a comprehensive search of available scientific literature, there is no specific information available for the chemical compound “this compound.” Research and applications for this exact molecule have not been published in the sources accessed.
Therefore, it is not possible to generate an article focusing solely on the chemical compound “this compound” and its specific applications in advanced chemical research as outlined in the user's request. The strict requirement to focus exclusively on this compound cannot be met due to the absence of relevant data.
While the provided outline details common applications for the broader class of O-substituted hydroxylamines, such as their use as synthetic intermediates and in derivatization for analytical methods, no documents were found that specifically link these activities to "this compound". To adhere to the principles of accuracy and avoid generating unsubstantiated information, the requested article cannot be produced.
Applications of O 2 Chloro 3 Fluorobenzyl Hydroxylamine in Advanced Chemical Research
Contribution to the Study of Molecular Interactions
As a Tool for Investigating Enzyme Inhibition Mechanisms (e.g., IDO1, IDO2, TDO)
O-alkylhydroxylamines, including halogenated derivatives like O-(2-Chloro-3-fluorobenzyl)hydroxylamine, have been identified as a significant structural class of inhibitors for indoleamine 2,3-dioxygenase-1 (IDO1). nih.gov IDO1 is a crucial immunomodulatory enzyme and a therapeutic target for conditions like cancer and chronic infections. nih.govnih.gov The enzyme catalyzes the first and rate-limiting step in tryptophan metabolism along the kynurenine (B1673888) pathway. nih.gov
Research has focused on O-benzylhydroxylamine and its derivatives as potent, sub-micromolar inhibitors of IDO1. nih.govnih.gov Structure-activity relationship (SAR) studies revealed that substitutions on the aromatic ring, particularly the addition of halogen atoms, can significantly improve inhibitory potency. nih.govnih.gov Specifically, halogenation at the meta position of the aromatic ring has proven successful in enhancing the compound's effectiveness. nih.gov Spectroscopic analyses have confirmed that these O-alkylhydroxylamine compounds inhibit the enzyme by directly coordinating to the heme iron within the active site. nih.gov
While much of the research has centered on IDO1, related enzymes in the tryptophan catabolism pathway, such as indoleamine 2,3-dioxygenase-2 (IDO2) and tryptophan 2,3-dioxygenase (TDO), are also implicated in immune control and disease. nih.gov The development of dual or pan-inhibitors for these enzymes is an active area of research. nih.gov Studies on diaryl hydroxylamines have shown that halogenated derivatives can act as potent pan-inhibitors, while other substitution patterns can confer selectivity for IDO1 or TDO. nih.gov This suggests that compounds like this compound could be valuable tools for probing the distinct roles of these related enzymes.
Table 1: Inhibitory Potency of Select O-Benzylhydroxylamine Analogs against IDO1
| Compound | Substitution Pattern | IDO1 IC₅₀ (µM) |
|---|---|---|
| O-benzylhydroxylamine | Unsubstituted | 0.8 |
| O-(3-Chlorobenzyl)hydroxylamine | meta-Chloro | 0.4 |
| O-(3-Fluorobenzyl)hydroxylamine | meta-Fluoro | 0.4 |
Data sourced from a study on O-alkylhydroxylamines as IDO1 inhibitors. The IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. nih.gov
Mimicry of Transition States or Intermediates in Biological Catalysis
The design of O-alkylhydroxylamines as IDO1 inhibitors is a prime example of rational, mechanism-based drug design. nih.govnih.gov The catalytic mechanism of IDO1 is understood to proceed through a high-energy, heme-iron bound alkylperoxy transition or intermediate state. nih.govnih.gov O-alkylhydroxylamines were specifically investigated as stable structural mimics of this transient alkylperoxy species. nih.gov
By replacing one of the oxygen atoms in the proposed alkylperoxy intermediate with a nitrogen atom, the O-alkylhydroxylamine core structure is formed. This substitution creates a stable molecule that can still coordinate with the heme iron in the enzyme's active site, effectively mimicking the binding of the catalytic intermediate. nih.gov The confirmed coordination of these compounds to the heme iron provides strong support for this hypothesis, validating their role as transition-state or intermediate-state mimics. nih.gov This mimicry is the basis for their potent, mechanism-based inhibition of the enzyme. nih.gov
Potential as a Chemical Reagent in Specific Transformations
Beyond biochemical applications, the O-benzyl hydroxylamine (B1172632) scaffold is useful in synthetic organic chemistry.
O-benzyl hydroxylamines are utilized in various catalytic transformations. They can be synthesized through methods like the O-benzylation of N-hydroxyurethane followed by deprotection. arabjchem.org In catalysis, they are often involved in reactions where the hydroxylamine or a derivative serves as a nucleophile or precursor. For instance, in the synthesis of highly enantioenriched N,O-disubstituted hydroxylamines, O-benzylhydroxylamine can undergo conjugate addition to α,β-unsaturated carbonyl compounds using rare-earth metal-based catalysts. nih.gov
Furthermore, the benzyl (B1604629) group itself is a common protecting group in organic synthesis. Catalytic systems, often employing metals like palladium, are used for the cleavage of O-benzyl and N-benzyl bonds. nih.gov While the hydroxylamine is the substrate in this case, its presence and stability within such catalytic systems are crucial for the successful synthesis of more complex molecules.
The hydroxylamine functional group is a precursor for generating reactive nitrogen species like nitroxyl (B88944) (HNO). nih.govresearchgate.net HNO is a highly reactive molecule with a distinct biological profile from nitric oxide (NO), and its study requires the use of donor compounds that can generate it in situ. nih.govnih.gov
Substituted O-benzyl hydroxylamines can be used to create O-benzyl-substituted sulfohydroxamic acid derivatives. nih.govresearchgate.net These compounds are designed as redox-triggered HNO sources. nih.gov They can be engineered to release HNO through a 1,6-elimination mechanism upon specific oxidation or reduction signals. nih.govresearchgate.net The formation of HNO from these donors is typically confirmed by detecting its dimerization and dehydration product, nitrous oxide (N₂O). nih.gov This application positions O-benzyl hydroxylamines as key starting materials for developing sophisticated chemical tools to study redox biology. nih.gov
Applications in Materials Science Research (as a Chemical Component)
The utility of hydroxylamine derivatives extends to materials science, particularly in polymer chemistry. While direct applications of this compound are not widely documented, the broader class of O-substituted hydroxylamines and related benzyl compounds are used in several capacities.
Alkyl hydroxylamines can function as "short-stopping" agents to terminate free-radical polymerization reactions, providing control over the final polymer properties. google.com In another application, polymer-supported O-linked hydroxylamines serve as a solid-phase scaffold for the combinatorial synthesis of diverse chemical libraries, such as hydroxamates. nih.gov
More broadly, benzyl-containing moieties are frequently incorporated into polymers to introduce specific functionalities. For example, o-nitrobenzyl (o-NB) groups are used as photocleavable linkers in materials like photodegradable hydrogels and patterned thin films. umass.edu The polymerization of monomers containing benzyl groups, such as 2-nitrobenzyl methacrylate, allows for the creation of smart materials that respond to light. umass.edu Given the synthetic accessibility of O-benzyl hydroxylamines, their incorporation into polymer backbones or as side chains could offer a route to novel functional materials with potential applications in areas like controlled release or surface modification. Additionally, poly(β-hydroxyl amine)s, formed through amine-epoxy polymerization, have been used to develop supramolecular elastomers with tunable mechanical properties and self-healing capabilities. mdpi.com
Structure Function/property Relationships of O 2 Chloro 3 Fluorobenzyl Hydroxylamine Analogs
Influence of Halogenation Pattern on Reactivity and Molecular Recognition
The 2-chloro, 3-fluoro substitution pattern on the benzyl (B1604629) ring of O-(2-Chloro-3-fluorobenzyl)hydroxylamine creates a unique electronic and steric environment. Both chlorine and fluorine are electronegative atoms that withdraw electron density from the aromatic ring through the inductive effect.
Electronic Effects: The chlorine atom at the ortho-position and the fluorine atom at the meta-position exert a strong electron-withdrawing influence. This reduces the electron density of the aromatic ring, which can affect its reactivity in processes like electrophilic aromatic substitution. The fluorine at the meta-position primarily acts through its strong inductive effect. The chlorine at the ortho-position also has a deactivating inductive effect, which is partially offset by a weaker, resonance-donating effect. The combined result is a significantly electron-deficient aromatic system that influences the reactivity of the benzylic carbon and the hydroxylamine (B1172632) moiety.
Steric Hindrance: The presence of a chlorine atom at the ortho-position introduces significant steric bulk near the benzylic methylene (B1212753) bridge (-CH₂-). This steric hindrance can impede the approach of reactants or nucleophiles to the benzylic position, potentially slowing the rate of reactions that require backside attack, such as an Sₙ2 mechanism. libretexts.orgkhanacademy.org The degree of hindrance is dependent on the size of the approaching group. In the context of molecular recognition, this ortho-substituent can play a crucial role in orienting the molecule within a constrained binding pocket. nih.gov
The following table summarizes the relevant properties of the chloro and fluoro substituents.
| Substituent | Position | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Primary Electronic Effect |
| Chlorine | Ortho (C2) | 1.75 | 3.16 | Inductive withdrawal, weak resonance donation |
| Fluorine | Meta (C3) | 1.47 | 3.98 | Strong inductive withdrawal |
Research into the structure-activity relationships of O-benzylhydroxylamine derivatives, particularly as enzyme inhibitors, has revealed clear patterns related to halogen positioning. nih.gov
Meta-Halogenation: Studies on inhibitors of Indoleamine 2,3-dioxygenase-1 (IDO1) have shown that the addition of halogen atoms to the meta position of the O-benzylhydroxylamine ring is particularly beneficial for improving inhibitory potency. nih.gov The 3-fluoro substituent in this compound aligns with this finding. This suggests that the electronic modulation or specific interactions facilitated by a meta-halogen are favorable for binding within the enzyme's active site.
Ortho vs. Para-Halogenation: The positioning of substituents at the ortho or para positions can lead to different binding modes within a target protein. nih.gov An ortho-substituent, like the 2-chloro group, can dictate the molecule's conformation to fit into a specific sub-pocket. In contrast, a para-substituent might direct the molecule to bind closer to the entrance of an active site cavity. nih.gov Therefore, an analog such as O-(2-Chloro-4-fluorobenzyl)hydroxylamine might exhibit a different binding orientation and inhibitory profile compared to the 2,3-disubstituted subject compound.
Halogen Bonding: The ability of chlorine, bromine, and iodine to act as halogen bond donors is a critical factor in molecular recognition. acs.orgingentaconnect.com A halogen bond is a non-covalent interaction where a region of positive electrostatic potential on the halogen (the σ-hole) interacts with a Lewis base, such as a backbone carbonyl oxygen in a protein. acs.orgresearchgate.net The 2-chloro-3-fluoro pattern offers a specific vector for such interactions. The ortho-chloro group is positioned to potentially form a halogen bond with an acceptor in a binding site, an interaction that would be absent in non-halogenated or differently substituted analogs like O-(3,5-difluorobenzyl)hydroxylamine.
Impact of Aromatic Ring Substitutions on Reaction Outcomes and Selectivity
The electron-withdrawing nature of the 2-chloro and 3-fluoro substituents deactivates the aromatic ring, making it less susceptible to electrophilic attack compared to unsubstituted O-benzylhydroxylamine. This electronic modification can be leveraged to control reaction outcomes. For instance, in reactions involving C-H bond functionalization, the electronic bias created by the halogens can direct the reaction to a specific position on the ring. The steric bulk of the ortho-chloro group can further enhance selectivity by physically blocking certain reaction trajectories.
Structure-Mechanism Relationships in Enzyme Inhibition
The class of O-alkylhydroxylamines has been identified as potent, mechanism-based inhibitors of the heme-containing enzyme IDO1. nih.govnih.gov The inhibitory mechanism is believed to involve the coordination of the hydroxylamine nitrogen to the ferrous heme iron within the enzyme's active site. nih.gov This binding allows the molecule to act as a stable mimic of the alkylperoxy transition state that forms during the natural catalytic cycle of tryptophan oxidation. nih.gov
The specific 2-chloro-3-fluoro substitution pattern on this compound can enhance this inhibitory mechanism in several ways:
Binding Orientation: The ortho-chloro group provides steric bulk that can favor a specific rotational conformation (rotamer) of the benzyl ring, orienting the hydroxylamine moiety for optimal coordination with the heme iron. nih.gov
Electronic Tuning: The strong electron-withdrawing character of the substituents can modulate the basicity of the hydroxylamine group, influencing the strength of its coordination to the iron center.
Secondary Interactions: The halogens can form productive interactions with amino acid residues in the active site. The 2-chloro group is a potential halogen bond donor, while the 3-fluoro group could engage in favorable dipole-dipole or hydrogen bonding interactions, further anchoring the inhibitor in the binding pocket and increasing affinity. ingentaconnect.comnih.gov
The following table compares the inhibitory activities of various mono-halogenated O-benzylhydroxylamine analogs against IDO1, illustrating the general effects of halogen placement.
| Compound | Substitution Pattern | IDO1 IC₅₀ (µM) | Reference |
| O-Benzylhydroxylamine | Unsubstituted | 0.81 | nih.gov |
| O-(2-Chlorobenzyl)hydroxylamine | Ortho-Chloro | 0.44 | nih.gov |
| O-(3-Chlorobenzyl)hydroxylamine | Meta-Chloro | 0.22 | nih.gov |
| O-(4-Chlorobenzyl)hydroxylamine | Para-Chloro | 0.35 | nih.gov |
| O-(3-Bromobenzyl)hydroxylamine | Meta-Bromo | 0.20 | nih.gov |
| O-(3-Iodobenzyl)hydroxylamine | Meta-Iodo | 0.21 | nih.gov |
This data is provided for comparative context on mono-halogenated analogs, as specific data for this compound was not available in the cited literature.
Design Principles for Modulating Chemical Reactivity through Structural Modification
Based on the structure-function relationships observed in O-benzylhydroxylamine analogs, several design principles can be established for modulating their chemical and biological properties:
Steric Control of Orientation: Introducing a bulky substituent, such as chlorine, at an ortho position can be used to restrict the conformational freedom of the benzyl ring. This can enforce a specific orientation that may be favorable for selective chemical reactions or for optimal fitting within a constrained biological binding site.
Electronic Tuning for Potency: Halogenation is an effective method for tuning the electronic properties of the aromatic ring. For enzyme inhibition, placing strong electron-withdrawing groups at the meta-position appears to be a successful strategy for enhancing potency, as demonstrated in IDO1 inhibitors. nih.gov
Incorporation of Halogen Bonding: Where the structure of a target binding site is known, halogens (Cl, Br, I) can be strategically placed on the benzyl ring to act as halogen bond donors. nih.gov This allows for the formation of specific, directional non-covalent bonds with Lewis basic residues (e.g., backbone carbonyls), which can significantly improve binding affinity and selectivity.
Balancing Lipophilicity and Solubility: The addition of halogens increases the lipophilicity of a molecule. The specific pattern of halogenation can be used to fine-tune this property, balancing the need for membrane permeability with sufficient aqueous solubility for biological applications.
Future Research Directions and Challenges
Development of More Sustainable Synthetic Methodologies
Current synthetic routes to O-benzylhydroxylamines often rely on multi-step processes that may involve hazardous reagents and generate significant waste. A key challenge for future research is the development of more sustainable and efficient synthetic methods for O-(2-Chloro-3-fluorobenzyl)hydroxylamine. This could involve:
Catalytic Approaches: Exploring novel catalytic systems, such as those based on earth-abundant metals, to facilitate the direct O-benzylation of hydroxylamine (B1172632) or its derivatives with 2-chloro-3-fluorobenzyl halides. This would reduce the reliance on stoichiometric reagents.
Flow Chemistry: Implementing continuous flow processes for the synthesis, which can offer improved safety, efficiency, and scalability compared to traditional batch methods. mdpi.com This approach allows for precise control over reaction parameters, potentially leading to higher yields and purity. mdpi.com
Green Solvents and Reagents: Investigating the use of environmentally benign solvents and reagents to minimize the environmental impact of the synthesis. This includes exploring bio-based solvents or solvent-free reaction conditions.
A comparative table of potential synthetic strategies is presented below:
| Methodology | Potential Advantages | Research Challenges |
| Novel Catalysis | Reduced waste, higher atom economy, milder reaction conditions. | Catalyst discovery and optimization, catalyst deactivation, cost. |
| Flow Chemistry | Enhanced safety, improved scalability, better process control, higher purity. mdpi.com | Initial equipment investment, process optimization for this specific substrate. |
| Green Solvents | Reduced environmental impact, improved worker safety. | Solvent selection, ensuring adequate solubility and reactivity. |
Exploration of Novel Chemical Transformations and Reaction Discovery
The reactivity of the N-O bond in this compound and its derivatives, known as alkoxyamines, is a fertile ground for discovering new chemical transformations. Future research should focus on:
Photoredox Catalysis: Leveraging photoredox catalysis to enable novel transformations of alkoxyamines, such as nucleophilic fluorination. acs.orgnih.gov This mild and versatile method could allow for the introduction of other functional groups under gentle conditions. nih.gov
Homolysis Activation: Investigating new methods for the controlled homolysis of the C-ON bond, potentially through photochemical rearrangement, to generate radicals for use in polymerization or other radical-mediated reactions. rsc.orgresearchgate.net
Domino Reactions: Designing one-pot domino or tandem reactions that utilize the unique reactivity of the hydroxylamine moiety in conjunction with the halogenated aromatic ring to rapidly build molecular complexity.
Advanced Mechanistic Characterization through Integrated Experimental and Computational Approaches
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing reactions and discovering new ones. An integrated approach combining experimental and computational methods will be essential. This includes:
In-situ Spectroscopy: Utilizing techniques like NMR and IR spectroscopy under reaction conditions to identify and characterize transient intermediates.
Kinetic Studies: Performing detailed kinetic analysis to elucidate reaction pathways and determine the influence of the chloro and fluoro substituents on reaction rates.
Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to model reaction pathways, calculate transition state energies, and understand the role of non-covalent interactions involving the halogen atoms. nih.govresearchgate.netnih.gov Such studies can provide insights into the structural characteristics and reactivity of the molecule. nih.gov
Design of Next-Generation Chemical Probes and Research Reagents
The unique electronic properties conferred by the halogen substituents make this compound an attractive scaffold for the development of new chemical probes and reagents. Future efforts could be directed towards:
Bioorthogonal Chemistry: Designing derivatives that can participate in bioorthogonal reactions for labeling and imaging biomolecules in living systems.
Fluorogenic Probes: Creating probes that become fluorescent upon reaction with a specific analyte, enabling sensitive detection in biological or environmental samples.
Cross-linking Agents: Developing bifunctional molecules based on this scaffold for use as cross-linking agents in materials science or to study protein-protein interactions.
Understanding Complex Systems Involving this compound Interactions
The interactions of this compound and its derivatives within complex chemical or biological systems are largely unexplored. Future research should aim to:
Supramolecular Chemistry: Investigate the formation of host-guest complexes or self-assembled structures driven by non-covalent interactions involving the halogenated aromatic ring.
Biological Systems: Explore the potential of derivatives as inhibitors of specific enzymes, building on the known activity of other O-benzylhydroxylamines. nih.govnih.gov For instance, halogenation of the aromatic ring has been shown to improve the potency of some O-benzylhydroxylamine-based inhibitors. nih.gov
Materials Science: Incorporate this moiety into polymers or other materials to tune their physical and chemical properties, such as thermal stability, hydrophobicity, or refractive index.
Leveraging Fluorine and Chlorine Synergy in New Chemical Entity Design
The presence of both fluorine and chlorine on the same aromatic ring offers a unique opportunity to study and exploit the synergistic effects of these two halogens. Future research in this area should focus on:
Medicinal Chemistry: Systematically exploring how the combination of these two halogens influences pharmacokinetic and pharmacodynamic properties in drug candidates. The specific substitution pattern can affect metabolic stability, binding affinity, and membrane permeability.
Agrochemicals: Designing new pesticides or herbicides where the unique electronic and lipophilic properties of the 2-chloro-3-fluorobenzyl group contribute to enhanced efficacy and selectivity.
Fundamental Physical Organic Chemistry: Conducting detailed studies to deconvolute the individual and combined effects of the chloro and fluoro substituents on the acidity, basicity, and reactivity of the hydroxylamine group and the aromatic ring. Computational studies of halogen atom-benzene complexes can provide a theoretical framework for understanding these interactions. nih.govresearchgate.net
Q & A
Q. What are the recommended synthetic routes for O-(2-Chloro-3-fluorobenzyl)hydroxylamine, and how do reaction conditions influence yield?
Answer: The synthesis of halogenated hydroxylamine derivatives typically involves nucleophilic substitution or reductive amination. For this compound, a plausible route is the reaction of 2-chloro-3-fluoro-benzyl chloride with hydroxylamine under basic conditions (e.g., NaOH in ethanol). Key parameters include:
- Temperature: Controlled heating (40–60°C) avoids decomposition of the hydroxylamine moiety.
- Solvent: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while ethanol balances reactivity and safety.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity (>95%) .
Q. How can spectroscopic methods (NMR, IR) characterize this compound?
Answer:
- ¹H NMR: Expect signals for the hydroxylamine NH₂ group (δ 3.5–4.5 ppm, broad) and aromatic protons (δ 6.8–7.5 ppm, split due to chloro and fluoro substituents).
- ¹³C NMR: The benzyl carbon adjacent to oxygen appears at δ 70–75 ppm. Chlorine and fluorine induce deshielding in aromatic carbons.
- IR: N–O stretching (930–980 cm⁻¹) and NH₂ bending (1550–1650 cm⁻¹) confirm the hydroxylamine structure .
Q. What stability considerations are critical for storing this compound?
Answer:
- Light Sensitivity: Store in amber vials to prevent photodegradation of the N–O bond.
- Moisture Control: Use desiccants (silica gel) to avoid hydrolysis.
- Temperature: Long-term storage at –20°C minimizes thermal decomposition. Stability assays (HPLC, TLC) should monitor purity over time .
Advanced Research Questions
Q. How do electronic effects of chloro and fluoro substituents influence the reactivity of this compound in nucleophilic reactions?
Answer:
- Electron-Withdrawing Effects: The 3-fluoro group enhances electrophilicity at the benzyl carbon, facilitating nucleophilic attack (e.g., in acylations).
- Steric Hindrance: The 2-chloro substituent may slow reactions at the ortho position. Computational studies (DFT) can map charge distribution and predict regioselectivity .
- Example: In acylation reactions, the compound favors O-acylation over N-acylation due to resonance stabilization of the intermediate .
Q. How can researchers resolve contradictions between experimental and computational data on reaction kinetics?
Answer:
- Case Study: If experimental data show faster O-acylation than predicted by DFT calculations, consider:
- Solvent Effects: Include explicit solvent models (e.g., PCM) in simulations.
- Catalytic Pathways: Investigate bifunctional catalysis (e.g., proton transfer via hydroxylamine’s NH₂ group) not accounted for in initial models .
- Validation: Use kinetic isotope effects (KIEs) or Hammett plots to refine mechanistic hypotheses .
Q. What methodologies are used to evaluate the biological activity of this compound derivatives?
Answer:
-
In Vitro Assays:
Assay Target Endpoint Reference Apoptosis Induction MCF-7 cells IC₅₀ (e.g., 0.65–2.41 µM) Enzyme Inhibition IDO1 Competitive binding (Kᵢ) -
Mechanistic Studies: Western blotting (e.g., caspase-3 activation) or flow cytometry (Annexin V staining) confirm apoptotic pathways .
Q. How can computational chemistry optimize the design of this compound analogs for enhanced bioactivity?
Answer:
- QSAR Models: Corrogate substituent effects (e.g., Hammett σ values) with IC₅₀ data to predict activity trends.
- Docking Simulations: Map interactions with targets (e.g., IDO1 active site) using AutoDock Vina. Focus on halogen bonding with fluoro and chloro groups .
- ADMET Prediction: Tools like SwissADME assess solubility, permeability, and metabolic stability early in design .
Data Contradiction Analysis
Q. Why might experimental IC₅₀ values for apoptosis induction vary across studies, and how can this be addressed?
Answer:
- Potential Causes:
- Cell line heterogeneity (e.g., MCF-7 vs. U-937).
- Assay conditions (serum concentration, incubation time).
- Mitigation:
- Standardize protocols (e.g., MTT assay at 48 hours, 10% FBS).
- Validate with orthogonal methods (e.g., live/dead staining) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
